

Unveiling IMM-02: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *imm-02*

Cat. No.: *B608081*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the discovery and synthesis of **IMM-02** (CAS 218929-99-8), a significant small molecule agonist of the mammalian Diaphanous-related (mDia) formins. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the fundamental chemistry and biological activity of this compound.

Introduction

IMM-02, systematically named N1-(tert-Butyl)-2-[1-(3,5-difluoro-2-hydroxyphenyl)ethylidene]hydrazine-1-carbothioamide, has emerged as a critical tool in cancer research, particularly in the study of glioblastoma (GBM). It functions as an inhibitor of the Diaphanous-Autoregulatory Domain (DAD) and Diaphanous Inhibitory Domain (DID) interaction, leading to the activation of mDia formins.^[1] This agonistic activity disrupts cytoskeletal dynamics, impacting cell invasion and the formation of tumor microtubes, making it a promising candidate for anti-invasion strategies in cancer therapy.^{[2][3]}

Discovery and Biological Activity

The discovery of **IMM-02** stemmed from research aimed at identifying small molecule modulators of mDia-related formins. It was identified as a potent agonist that disrupts the autoinhibitory interaction between the DID and DAD domains of mDia, with a reported half-

maximal inhibitory concentration (IC₅₀) of 99 nM for this interaction.^[1] This targeted activity allows for the specific investigation of mDia-mediated cellular processes.

Subsequent studies, notably by Becker et al. (2022), have utilized **IMM-02** to probe the roles of mDia in glioblastoma. Their research demonstrated that **IMM-02**-mediated mDia agonism effectively disrupts invasion in GBM patient-derived spheroid models.^{[2][3]} This effect is partly attributed to the induced loss of mDia expression and the collapse of the tumor microtube network.^{[2][3]}

Physicochemical Properties

A summary of the key physicochemical properties of **IMM-02** is presented in the table below.

Property	Value
CAS Number	218929-99-8
Molecular Formula	C ₁₃ H ₁₇ F ₂ N ₃ OS
IUPAC Name	N1-(tert-Butyl)-2-[1-(3,5-difluoro-2-hydroxyphenyl)ethylidene]hydrazine-1-carbothioamide
Molecular Weight	301.35 g/mol
Appearance	Not specified in available literature

Synthesis of **IMM-02**

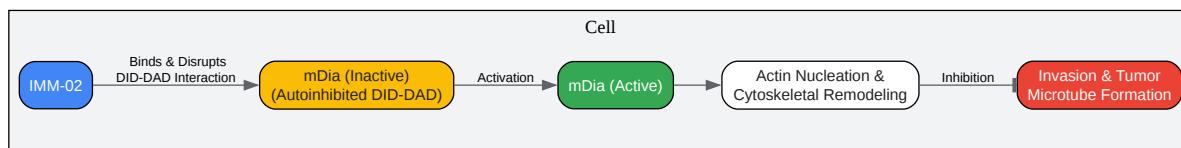
While the seminal publication detailing the original synthesis of **IMM-02** is not readily available in the public domain, a general synthetic route can be proposed based on the synthesis of analogous hydrazine-1-carbothioamide derivatives. The synthesis would likely involve a two-step process:

- Formation of the Hydrazinecarbothioamide Intermediate: Reaction of tert-butyl isothiocyanate with hydrazine hydrate to form N-(tert-butyl)hydrazine-1-carbothioamide.
- Condensation Reaction: Condensation of the N-(tert-butyl)hydrazine-1-carbothioamide intermediate with 1-(3,5-difluoro-2-hydroxyphenyl)ethan-1-one.

A detailed, validated experimental protocol for the synthesis of **IMM-02** is crucial for its broader application and further development. Researchers are advised to consult specialized chemical synthesis literature or patents for a precise methodology.

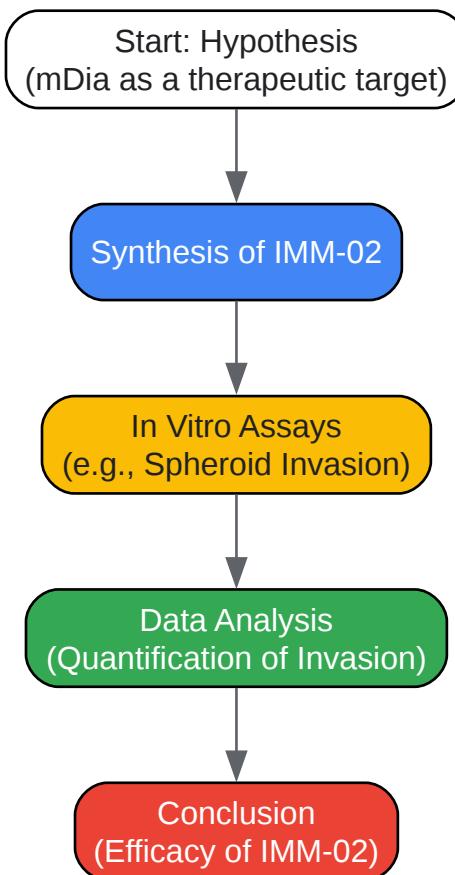
Experimental Protocols

The following are generalized protocols for key experiments involving **IMM-02**, based on its known biological applications.


Glioblastoma Spheroid Invasion Assay

This assay is used to assess the anti-invasive properties of **IMM-02**.

- Cell Culture: Patient-derived GBM cells are cultured in appropriate media to form spheroids.
- Treatment: Spheroids are embedded in an extracellular matrix (e.g., Matrigel) and treated with varying concentrations of **IMM-02** or a vehicle control (e.g., DMSO).
- Invasion Analysis: The extent of cell invasion from the spheroid into the surrounding matrix is monitored and quantified over time using microscopy and image analysis software.


Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway affected by **IMM-02** and a typical experimental workflow for its evaluation.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **IMM-02** in the disruption of mDia autoinhibition.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. IMM-02 (IMM02) | mDia-related formins agonist | Probechem Biochemicals [probechem.com]
- 2. The Cytoskeleton Effectors Rho-Kinase (ROCK) and Mammalian Diaphanous-Related (mDia) Formin Have Dynamic Roles in Tumor Microtube Formation in Invasive Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [Unveiling IMM-02: A Technical Guide to its Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608081#discovery-and-synthesis-of-imm-02-cas-218929-99-8\]](https://www.benchchem.com/product/b608081#discovery-and-synthesis-of-imm-02-cas-218929-99-8)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com